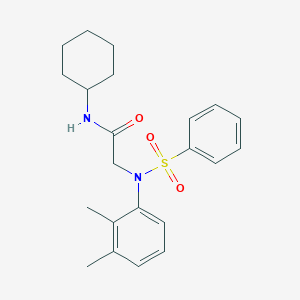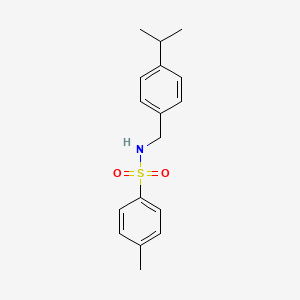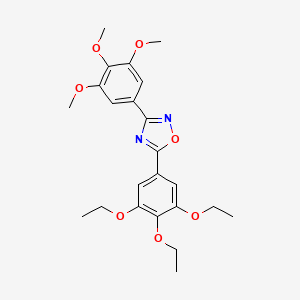
N~1~-cyclohexyl-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-cyclohexyl-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is commonly referred to as CCG-63802 and is known for its ability to interact with various proteins in the human body.
Scientific Research Applications
CCG-63802 has been extensively studied for its potential applications in the field of medicine. It has been shown to interact with various proteins, including the ATP-binding cassette transporter ABCG2, which is involved in drug resistance in cancer cells. CCG-63802 has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. These findings suggest that CCG-63802 may have potential applications in cancer treatment and other diseases that involve abnormal protein activity.
Mechanism of Action
CCG-63802 exerts its effects by binding to specific proteins in the human body. It has been shown to bind to the ATP-binding cassette transporter ABCG2 and inhibit its activity, leading to increased sensitivity of cancer cells to chemotherapy drugs. CCG-63802 also binds to the protein kinase CK2 and inhibits its activity, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
CCG-63802 has been shown to have various biochemical and physiological effects. It has been shown to increase the sensitivity of cancer cells to chemotherapy drugs by inhibiting the activity of the ABCG2 transporter. CCG-63802 has also been shown to inhibit the activity of the protein kinase CK2, leading to decreased cell growth and proliferation. These effects suggest that CCG-63802 may have potential applications in cancer treatment and other diseases that involve abnormal protein activity.
Advantages and Limitations for Lab Experiments
CCG-63802 has several advantages for lab experiments. It is readily available and can be synthesized in high yields using a relatively simple method. It has also been extensively studied for its potential applications in the field of medicine. However, there are also limitations to using CCG-63802 in lab experiments. It may have off-target effects on other proteins in the human body, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on CCG-63802. One potential area of research is the development of more selective inhibitors of the ABCG2 transporter. This could lead to the development of more effective chemotherapy drugs that are less toxic to healthy cells. Another area of research is the identification of other proteins that CCG-63802 interacts with. This could lead to the development of new drugs for the treatment of various diseases. Overall, CCG-63802 has significant potential for future research and development in the field of medicine.
Synthesis Methods
CCG-63802 can be synthesized using a relatively simple method that involves the reaction of cyclohexylamine with 2,3-dimethylbenzaldehyde to form an imine intermediate. This intermediate is then reacted with phenylsulfonyl chloride to form the final product, CCG-63802. The synthesis process can be optimized to produce high yields of the compound, making it readily available for scientific research.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-17-10-9-15-21(18(17)2)24(28(26,27)20-13-7-4-8-14-20)16-22(25)23-19-11-5-3-6-12-19/h4,7-10,13-15,19H,3,5-6,11-12,16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCDCKVKYGHYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-methoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B5188191.png)
![4-{4-[(4-methoxyphenyl)amino]-3-nitrobenzoyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5188196.png)

![2-methyl-3-phenyl-1,4-diazaspiro[4.4]nona-1,3-diene 1,4-dioxide](/img/structure/B5188205.png)
![1-[5-(2,3-dimethylphenoxy)pentyl]-1H-imidazole](/img/structure/B5188210.png)
![5-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5188217.png)

![4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5188240.png)
![4-{[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5188251.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5188270.png)
![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5188276.png)
![N-[2-(3-pyridinyloxy)ethyl]-2,3-dihydro-1-benzofuran-5-carboxamide trifluoroacetate](/img/structure/B5188282.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)-2-propanamine](/img/structure/B5188296.png)
![N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine](/img/structure/B5188305.png)